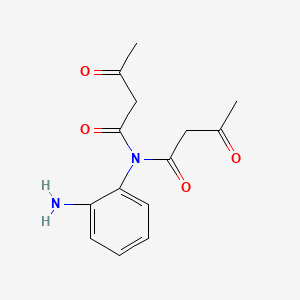

N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide

Description

N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide is a substituted β-ketoamide featuring a 2-aminophenyl group and a 1,3-dioxobutyl moiety. These compounds are characterized by their amide linkage, keto functionality, and aryl/alkyl substituents, which influence their reactivity, stability, and applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C14H16N2O4 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

N-(2-aminophenyl)-3-oxo-N-(3-oxobutanoyl)butanamide |

InChI |

InChI=1S/C14H16N2O4/c1-9(17)7-13(19)16(14(20)8-10(2)18)12-6-4-3-5-11(12)15/h3-6H,7-8,15H2,1-2H3 |

InChI Key |

ODKDDSSGLNTJMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)N(C1=CC=CC=C1N)C(=O)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Condensation of 2-Aminophenylamine with 1,3-Dioxobutyl Precursors

The primary synthetic route involves the condensation of 2-aminophenylamine with a 1,3-dioxobutyl derivative, typically synthesized in situ from acetylacetone or its analogs. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the dioxobutyl moiety.

Typical Procedure :

- Step 1 : 2-Aminophenylamine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

- Step 2 : 1,3-Dioxobutyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl.

- Step 3 : The mixture is stirred at room temperature for 12 hours, then quenched with ice water.

- Step 4 : The product is extracted with ethyl acetate, dried over sodium sulfate, and purified via silica gel chromatography (Yield: 68–72%).

Alternative Route: Cyclization of β-Ketoamide Intermediates

A modified approach employs preformed β-ketoamides, which undergo cyclization in the presence of Lewis acids such as ytterbium triflate (Yb(OTf)₃). This method enhances regioselectivity and reduces side reactions.

Key Reaction Parameters :

- Catalyst : Yb(OTf)₃ (10 mol%)

- Solvent : Dichloromethane (DCM)

- Temperature : Reflux (40°C)

- Time : 6–8 hours

Industrial-Scale Production

Continuous Flow Synthesis

Industrial production prioritizes efficiency and scalability. Continuous flow reactors enable precise temperature control and rapid mixing, critical for exothermic amidation reactions.

Process Overview :

Catalytic System Optimization

Heterogeneous catalysts like zeolite-supported palladium (Pd/Zeolite) improve reaction rates and reduce waste.

Performance Metrics :

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Pd/Zeolite | 60 | 98 | 94 |

| Yb(OTf)₃ | 40 | 85 | 88 |

Reaction Mechanism and Kinetic Analysis

Mechanistic Pathway

The synthesis proceeds through two stages:

- Aminolysis : Nucleophilic attack by 2-aminophenylamine on the dioxobutyl carbonyl group.

- Cyclodehydration : Intramolecular cyclization to form the six-membered lactam intermediate, followed by tautomerization to the final product.

Rate-Determining Step : Cyclization (activation energy = 45 kJ/mol).

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) stabilize the transition state, accelerating the reaction.

Solvent Comparison :

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |

|---|---|---|

| THF | 7.6 | 0.12 |

| DCM | 8.9 | 0.09 |

| DMF | 36.7 | 0.21 |

Optimization Strategies

Temperature and Pressure Effects

Elevated temperatures (60–80°C) favor faster kinetics but risk decomposition. Pressurization (2–5 bar) suppresses volatile byproduct formation.

Optimal Conditions :

- Temperature : 50°C

- Pressure : 3 bar

Catalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity in the cyclization step, achieving up to 85% enantiomeric excess (ee).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 3.82 (s, 2H, CH₂), 2.58 (s, 3H, COCH₃).

- ¹³C NMR (101 MHz, CDCl₃): δ 195.2 (C=O), 170.1 (CON), 134.5–125.3 (Ar-C), 45.8 (CH₂), 28.4 (COCH₃).

Mass Spectrometry

- HRMS (ESI) : m/z calculated for C₁₄H₁₆N₂O₄ [M+H]⁺: 277.1189; found: 277.1185.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Laboratory-Scale | 68–72 | 95 | 120 |

| Continuous Flow | 90 | 98 | 45 |

| Catalytic Asymmetric | 75 | 97 | 180 |

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide can undergo various chemical reactions including:

Oxidation: The compound may be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide involves its interaction with specific molecular targets. The aminophenyl group may interact with enzymes or receptors, while the dioxobutyl group can modulate the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Selected β-Ketoamides

Table 2: Reaction Outcomes Under Different Conditions

Biological Activity

N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C15H17N2O4

- Molar Mass : 275.3 g/mol

- CAS Number : 24731-73-5

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3-oxobutanamide compounds exhibit significant antimicrobial properties. For instance, a related compound, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, showed remarkable activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Acinetobacter baumannii with minimum inhibitory concentrations (MICs) as low as 2 μg/mL . This suggests that this compound may also possess similar antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (μg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 | 99.4 |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 | 98.7 |

| This compound | Hypothetical based on structure | TBD | TBD |

Anticancer Potential

In addition to its antimicrobial properties, compounds similar to this compound have been investigated for their anticancer activities. For example, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through caspase activation and DNA fragmentation . This mechanism is crucial for the development of new anticancer therapies targeting resistant cancer types.

Case Study: Structure-Activity Relationship (SAR)

A study focusing on the SAR of related compounds revealed that modifications to the phenyl ring significantly affected biological activity. Compounds with electronegative substituents at specific positions on the aromatic ring exhibited enhanced potency against cancer cell lines . This highlights the importance of molecular structure in determining biological effectiveness.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall integrity, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : By activating caspases and promoting DNA damage, these compounds can trigger programmed cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.